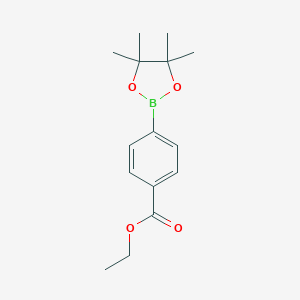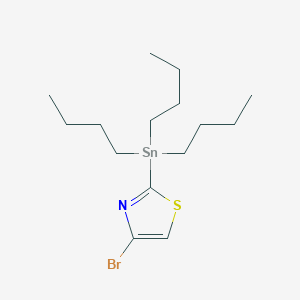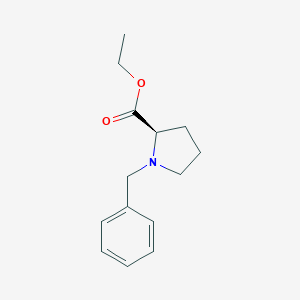
Tipranavir disodium
概要
説明
チプラナビルナトリウムは、HIV-1感染症の治療に使用される非ペプチド系プロテアーゼ阻害剤です。 スルホンアミド含有ジヒドロピロンであり、HIVプロテアーゼ酵素を標的とし、ウイルスが成熟および複製するのを防ぎます 。 チプラナビルナトリウムは、その生物学的利用能と効力を高めるために、しばしばリトナビルと併用投与されます .
製法
合成経路と反応条件
チプラナビルナトリウムの合成は、中間体の調製と最終カップリング反応を含む複数のステップを伴います。一般的な合成経路の1つは、次のステップを含みます。
中間体の調製: 合成は、スルホンアミドおよびジヒドロピロン誘導体などの主要な中間体の調製から始まります。
カップリング反応: 次に、中間体は特定の反応条件下でカップリングされて、最終化合物であるチプラナビルナトリウムが形成されます。
工業的製造方法
チプラナビルナトリウムの工業的製造は、通常、収率と純度を高めるために最適化された反応条件を使用して、大規模な合成を行います。プロセスには以下が含まれます。
バッチ処理: 中間体の大きなバッチが調製され、反応器でカップリングされます。
精製: 最終生成物は、結晶化およびクロマトグラフィーなどの技術を使用して精製され、不純物が除去され、目的の純度レベルが達成されます.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tipranavir disodium involves multiple steps, including the preparation of intermediates and the final coupling reaction. One common synthetic route includes the following steps:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, such as sulfonamide and dihydropyrone derivatives.
Coupling Reaction: The intermediates are then coupled under specific reaction conditions to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large batches of intermediates are prepared and coupled in reactors.
化学反応の分析
反応の種類
チプラナビルナトリウムは、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、分子中の官能基を修飾するために実行できます。
置換: 置換反応は、1つの官能基を別の官能基で置換することを伴い、多くの場合、ニトロプルシドナトリウムや塩酸ヒドロキシルアミンなどの試薬を使用します.
一般的な試薬と条件
チプラナビルナトリウムの反応で使用される一般的な試薬には以下が含まれます。
ニトロプルシドナトリウム: 酸化反応で使用されます。
塩酸ヒドロキシルアミン: 還元反応と置換反応で使用されます。
炭酸ナトリウム: さまざまな反応で塩基として使用されます.
主要な生成物
これらの反応から生成される主な生成物には、チプラナビルナトリウムのさまざまな誘導体が含まれ、これらはさらなる研究開発に使用できます .
科学研究への応用
チプラナビルナトリウムは、以下を含むいくつかの科学研究用途があります。
化学: プロテアーゼ阻害剤とその酵素との相互作用を研究するためのモデル化合物として使用されます。
生物学: HIV-1におけるウイルス複製と耐性機構への影響について調査されています。
科学的研究の応用
Tipranavir disodium has several scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on viral replication and resistance mechanisms in HIV-1.
Industry: Employed in the development of new antiviral drugs and formulations.
作用機序
チプラナビルナトリウムは、HIV-1プロテアーゼ酵素を阻害することで効果を発揮します。この酵素は、ウイルス複製に必要な機能性タンパク質にウイルスポリタンパク質前駆体をタンパク質分解的に切断するために不可欠です。 チプラナビルナトリウムは、プロテアーゼ酵素の活性部位に結合することで、成熟した感染性ウイルス粒子の形成を防ぎます 。 この化合物は、より少ない水素結合で結合できる独自の構造を持つため、柔軟性が高まり、プロテアーゼ阻害剤耐性株のHIV-1に対して有効性が高まります .
類似化合物の比較
類似化合物
ダルナビル: HIV-1感染症の治療に使用される別の非ペプチド系プロテアーゼ阻害剤です。
サキナビル: 異なる耐性プロファイルを持つペプチド系プロテアーゼ阻害剤です。
ロピナビル: 効力を高めるために、しばしばリトナビルと組み合わせて使用されます.
独自性
チプラナビルナトリウムは、非ペプチド構造のために独自であり、この構造により、薬剤耐性株のHIV-1に対して柔軟性と有効性が高まります。 他のプロテアーゼ阻害剤とは異なり、プロテアーゼ酵素に結合するためにより少ない水素結合が必要なため、多剤耐性HIV-1を持つ患者にとって貴重な選択肢となります .
類似化合物との比較
Similar Compounds
Darunavir: Another nonpeptidic protease inhibitor used in the treatment of HIV-1 infection.
Saquinavir: A peptidic protease inhibitor with a different resistance profile.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Uniqueness
Tipranavir disodium is unique due to its nonpeptidic structure, which provides increased flexibility and effectiveness against drug-resistant strains of HIV-1. Unlike other protease inhibitors, it requires fewer hydrogen bonds to bind to the protease enzyme, making it a valuable option for patients with multidrug-resistant HIV-1 .
特性
IUPAC Name |
disodium;(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32F3N2O5S.2Na/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34;;/h5-14,18,20,25H,3-4,15-17,19H2,1-2H3,(H,37,38);;/q-1;2*+1/p-1/t25-,30-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWMQTUSVWBMQE-KPHXKKTMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F3N2Na2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940718 | |
| Record name | Disodium 6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-(3-{[5-(trifluoromethyl)pyridine-2-sulfonyl]azanidyl}phenyl)propyl]-3,6-dihydro-2H-pyran-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191150-83-1 | |
| Record name | Tipranavir disodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191150831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-(3-{[5-(trifluoromethyl)pyridine-2-sulfonyl]azanidyl}phenyl)propyl]-3,6-dihydro-2H-pyran-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIPRANAVIR DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAN2XG1ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)
![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)





![4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)morpholine](/img/structure/B66907.png)





